molecular formula C27H28N2O3 B14300521 N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide CAS No. 113271-57-1

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide

Cat. No.: B14300521
CAS No.: 113271-57-1
M. Wt: 428.5 g/mol
InChI Key: LBEQKYWFCXCYPI-UHFFFAOYSA-N
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Description

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide is an organic compound characterized by its complex structure, which includes benzamide and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]acetamide
  • N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]propionamide

Uniqueness

N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

113271-57-1

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[6-(2-benzoyl-4-methylanilino)-6-oxohexyl]benzamide

InChI

InChI=1S/C27H28N2O3/c1-20-16-17-24(23(19-20)26(31)21-11-5-2-6-12-21)29-25(30)15-9-4-10-18-28-27(32)22-13-7-3-8-14-22/h2-3,5-8,11-14,16-17,19H,4,9-10,15,18H2,1H3,(H,28,32)(H,29,30)

InChI Key

LBEQKYWFCXCYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCCCNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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